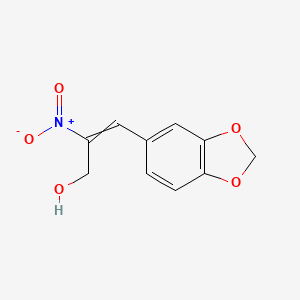![molecular formula C22H24N2O2 B12603405 N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide CAS No. 913742-18-4](/img/structure/B12603405.png)
N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-[1,1'-Biphenyl]-yl)-1-Cyclopentyl-5-oxo-pyrrolidin-3-carbonsäureamid ist eine komplexe organische Verbindung, die sich durch ihren einzigartigen Aufbau auszeichnet. Sie enthält eine Biphenylgruppe, einen Cyclopentylring und einen Pyrrolidin-Carbonsäureamid-Rest.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-[1,1'-Biphenyl]-yl)-1-Cyclopentyl-5-oxo-pyrrolidin-3-carbonsäureamid erfolgt typischerweise in mehreren Schritten, beginnend mit der Herstellung des Biphenyl-Derivats. Eine übliche Methode beinhaltet die Diazotierung para-substituierter Benzaldehyd-Phenylhydrazone mit [1,1'-Biphenyl]-4,4'-bis(diazoniumchlorid) . Das resultierende Zwischenprodukt wird dann weiteren Reaktionen unterzogen, um die Cyclopentyl- und Pyrrolidin-Carbonsäureamid-Gruppen einzuführen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann skalierbare Synthesetechniken beinhalten, wie z. B. den Einsatz von Reaktionen mit hoher Ausbeute unter kontrollierten Bedingungen. Der Prozess kann die Verwendung spezifischer Katalysatoren und Lösungsmittel umfassen, um die Ausbeute und Reinheit des Endprodukts zu optimieren .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(3-[1,1'-Biphenyl]-yl)-1-Cyclopentyl-5-oxo-pyrrolidin-3-carbonsäureamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Die Biphenylgruppe kann elektrophile Substitutionsreaktionen eingehen, ähnlich wie Benzolderivate.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurer Lösung.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Diethylether.
Substitution: Elektrophile Reagenzien wie Halogene (Cl2, Br2) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N-(3-[1,1'-Biphenyl]-yl)-1-Cyclopentyl-5-oxo-pyrrolidin-3-carbonsäureamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht man auf seine mögliche biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Wird als potenzieller Therapeutikum für verschiedene Krankheiten erforscht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(3-[1,1'-Biphenyl]-yl)-1-Cyclopentyl-5-oxo-pyrrolidin-3-carbonsäureamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Biphenylgruppe kann die Bindung an bestimmte Rezeptoren oder Enzyme erleichtern, während die Cyclopentyl- und Pyrrolidin-Carbonsäureamid-Reste zur Gesamtaktivität der Verbindung beitragen. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und Signalwege zu entschlüsseln, die beteiligt sind .
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to certain receptors or enzymes, while the cyclopentyl and pyrrolidine carboxamide moieties contribute to the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Aminobiphenyl: Ein Amin-Derivat von Biphenyl, das für seine Verwendung bei der Herstellung von Farbstoffen und seine potenziellen krebserzeugenden Wirkungen bekannt ist.
Einzigartigkeit
N-(3-[1,1'-Biphenyl]-yl)-1-Cyclopentyl-5-oxo-pyrrolidin-3-carbonsäureamid ist aufgrund seiner komplexen Struktur einzigartig, die mehrere funktionelle Gruppen kombiniert, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht. Seine spezifische Kombination aus Biphenyl-, Cyclopentyl- und Pyrrolidin-Carbonsäureamid-Gruppen unterscheidet sie von einfacheren Biphenyl-Derivaten .
Eigenschaften
CAS-Nummer |
913742-18-4 |
|---|---|
Molekularformel |
C22H24N2O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-cyclopentyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24N2O2/c25-21-14-18(15-24(21)20-11-4-5-12-20)22(26)23-19-10-6-9-17(13-19)16-7-2-1-3-8-16/h1-3,6-10,13,18,20H,4-5,11-12,14-15H2,(H,23,26) |
InChI-Schlüssel |
ATCIUNGKUBKZKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



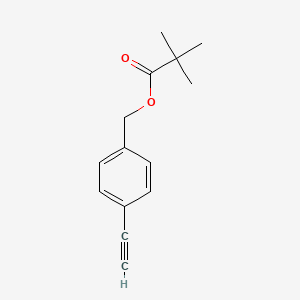

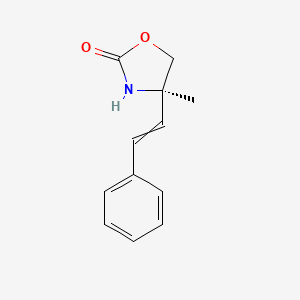
propanedinitrile](/img/structure/B12603344.png)

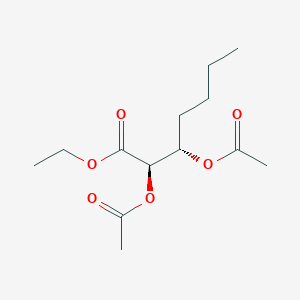


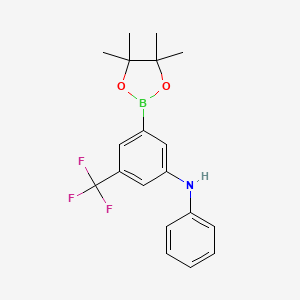
propanedinitrile](/img/structure/B12603389.png)
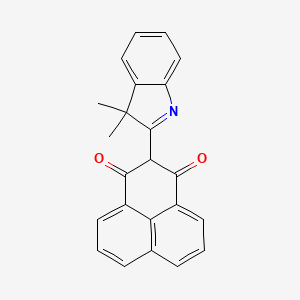
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
